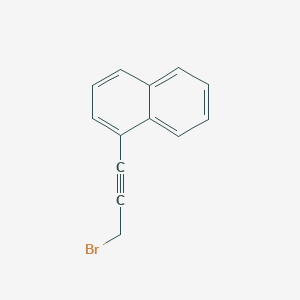

1-(3-Bromo-1-propynyl)naphthalene

描述

Contextualizing Propynyl-Substituted Naphthalene (B1677914) Scaffolds in Organic Chemistry

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. scbt.comnih.gov Its rigid, aromatic, and lipophilic nature allows it to effectively interact with biological targets. The introduction of a propynyl (B12738560) group—a three-carbon chain containing a carbon-carbon triple bond—to the naphthalene core dramatically expands its synthetic utility and potential applications.

Propynyl-substituted naphthalenes serve as versatile building blocks in the synthesis of a wide array of more complex molecules. The alkyne functionality can participate in a variety of chemical transformations, including cycloaddition reactions, transition metal-catalyzed cross-coupling reactions, and nucleophilic additions. This reactivity allows for the construction of novel heterocyclic systems and the introduction of diverse functional groups.

In the realm of medicinal chemistry, the incorporation of a propynyl-naphthalene motif has been explored for the development of novel therapeutic agents across different disease areas, including cancer, infectious diseases, and neurological disorders. scbt.comresearchgate.net The unique geometry and electronic properties of the alkyne can influence the binding affinity and selectivity of a molecule for its target protein.

Strategic Importance of Brominated Alkynes in Synthetic Design

The presence of a bromine atom on the propargylic position of 1-(3-Bromo-1-propynyl)naphthalene is of key strategic importance for synthetic chemists. Brominated alkynes are valuable intermediates that offer a reactive handle for a multitude of chemical transformations. The carbon-bromine bond can be readily cleaved and replaced, allowing for the introduction of a wide range of substituents.

One of the most powerful applications of brominated alkynes is in transition metal-catalyzed cross-coupling reactions. sriramchem.com For instance, in Sonogashira coupling reactions, the bromoalkyne can be coupled with a terminal alkyne in the presence of a palladium catalyst to form a conjugated diyne system. This methodology is a cornerstone of modern organic synthesis for the creation of carbon-carbon bonds.

Furthermore, the bromine atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of various heteroatoms such as oxygen, nitrogen, and sulfur. This versatility makes brominated alkynes, including this compound, highly sought-after precursors for the synthesis of functionalized alkynes and downstream products. The ability to participate in diverse reactions like cross-coupling, substitution, and cycloadditions underscores their value in constructing complex molecular frameworks.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its utility as a versatile synthetic intermediate. Its bifunctional nature, possessing both a reactive bromo group and a terminal alkyne, allows for sequential and diverse chemical modifications.

A notable application of this compound is as a reagent for the protection of alcohols. mdpi.com The naphthalene-containing group can be introduced onto a hydroxyl functional group, forming a stable ether linkage. This protecting group can be selectively removed under specific conditions later in a synthetic sequence.

Beyond its role in protecting group chemistry, this compound is a key building block in the synthesis of more elaborate molecules for applications in materials science and medicinal chemistry. For example, it is utilized in the development of fluorescent probes and imaging agents. The naphthalene moiety possesses inherent fluorescent properties, and by chemically modifying the propynyl chain, researchers can design probes that exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions. nih.gov

The compound's ability to undergo cycloaddition reactions is another significant area of research. The alkyne can act as a dienophile or a dipolarophile in reactions such as the Diels-Alder or 1,3-dipolar cycloadditions, leading to the formation of complex polycyclic and heterocyclic systems. researchgate.net These types of reactions are fundamental in creating three-dimensional molecular architectures from two-dimensional starting materials. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

1-(3-bromoprop-1-ynyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDMQJTYLOVTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568180 | |

| Record name | 1-(3-Bromoprop-1-yn-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352035-98-4 | |

| Record name | 1-(3-Bromoprop-1-yn-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Bromo-1-propynyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Bromo 1 Propynyl Naphthalene and Analogous Compounds

Approaches to Naphthalene (B1677914) Functionalization for Propynyl (B12738560) Bromide Incorporation

A common and logical pathway to the target molecule involves a two-stage process: first, the attachment of a three-carbon alkyne chain to the naphthalene ring, followed by the terminal bromination of this chain.

The introduction of a propynyl group onto a naphthalene ring with high regioselectivity is critical. Electrophilic substitution reactions on naphthalene can be difficult to control, often yielding mixtures of isomers. researchgate.net Therefore, modern synthetic methods often rely on cross-coupling reactions where the position of functionalization is predetermined by a directing group or a pre-installed halogen atom.

For instance, the Sonogashira coupling, a palladium-catalyzed reaction, is highly effective for this purpose. This reaction would typically involve coupling a halonaphthalene, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene, with a suitable terminal alkyne like propargyl alcohol or a silyl-protected propyne. The use of a pre-functionalized naphthalene ensures that the propynyl group is installed exclusively at the desired position (C-1).

Another approach involves the direct C-H functionalization of the naphthalene ring. While challenging, methods for the regioselective C-H functionalization of naphthalenes are of great importance. researchgate.net For example, rhodium-catalyzed reactions have been shown to selectively functionalize the β-position of the naphthalene core. researchgate.net

Once the naphthalene-propynyl precursor, such as 1-propargylnaphthalene or 1-(3-hydroxy-1-propynyl)naphthalene, is synthesized, the final step is the introduction of the bromine atom at the terminal position of the alkyne.

A standard and effective method for the synthesis of 1-bromoalkynes involves the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver nitrate (B79036) (AgNO₃) catalyst. nih.gov This reaction is typically carried out in a solvent like acetone. nih.gov If the precursor is a propargyl alcohol, it would first need to be converted to the terminal alkyne before bromination, or alternative bromination methods for propargyl alcohols could be employed.

This two-step sequence—coupling followed by bromination—offers a high degree of control over the final structure.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed reactions are central to modern organic synthesis, providing efficient and selective methods for forming carbon-carbon bonds. youtube.com Several catalytic systems are applicable to the synthesis of 1-(3-bromo-1-propynyl)naphthalene.

While the Suzuki-Miyaura reaction is a powerhouse for C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation, its direct application to form an alkynyl bromide is less common. nih.govnih.gov The Suzuki reaction typically couples an organoboron reagent with an organic halide. youtube.comyoutube.com A hypothetical Suzuki route might involve the coupling of a naphthalene boronic acid with a 1,3-dihalopropyne, but this could be complicated by multiple reactive sites.

A more relevant palladium-catalyzed reaction is the Sonogashira coupling . This reaction couples a terminal alkyne with an aryl or vinyl halide. A highly convergent synthesis of the target compound could involve the coupling of 1-ethynylnaphthalene (B95080) with a suitable electrophilic bromine source, or more practically, the coupling of 1-halonaphthalene with a 3-bromo-propyne synthon. However, the latter can be challenging due to the reactivity of the bromo-propyne. A safer route involves coupling 1-halonaphthalene with a protected propyne, followed by deprotection and bromination as described in section 2.1.

| Aryl Halide | Alkyne | Pd Catalyst | Copper Co-catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 1-Bromonaphthalene | Propargyl Alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |

| 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | Excellent |

| Aryl Bromide | Terminal Alkyne | Pd₂(dba)₃ | - | Cs₂CO₃ | THF/H₂O | Good to High |

The Cadiot-Chodkiewicz coupling is a classic and powerful method for the synthesis of unsymmetrical diynes. rsc.org It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt such as cuprous chloride or bromide in the presence of a base. jk-sci.com This reaction is highly selective and efficient for creating C(sp)-C(sp) bonds. rsc.orgjk-sci.com

To synthesize this compound directly via this method, one would need to couple 1-ethynylnaphthalene with a source of "bromo-ethyne," which is not a practical route. The primary application of this reaction is to generate diynes and polyynes, which are important structural motifs in many complex molecules. jk-sci.comrsc.org A protocol has been developed for the in situ generation of volatile bromoalkynes from dibromoolefin precursors, which are then immediately used in copper-catalyzed coupling, enhancing the safety and convenience of the method. nih.gov

Other copper-catalyzed cross-coupling reactions have also been developed. For instance, copper(I) can catalyze the coupling of alkynes with vinyl iodides to produce 1,3-enynes, showcasing copper's versatility in C-C bond formation under mild conditions. organic-chemistry.org Additionally, copper-catalyzed coupling of 1-bromoalkynes with organozinc reagents has been reported as an effective method for producing internal alkynes. nih.gov

| Component | Description | Examples |

|---|---|---|

| Reactants | A terminal alkyne and a 1-haloalkyne. jk-sci.com | Phenylacetylene, 1-Bromo-2-phenylethyne |

| Catalyst | A Copper(I) salt. jk-sci.com | CuCl, CuBr, CuI |

| Base | An amine base is typically used. | Ammonia, Pyridine, Piperidine, EtNH₂ |

| Solvent | Polar solvents are common to aid solubility. rsc.org | Methanol, Ethanol, THF, DMF, Water rsc.org |

A highly advanced and atom-economical approach is the direct alkynylation of a C-H bond on the naphthalene ring. Ruthenium catalysts have emerged as powerful tools for this type of transformation. Research has demonstrated that the catalyst [RuCl₂(p-cymene)]₂ can effectively catalyze the peri-alkynylation of 1-naphthols and the ortho-alkynylation of benzoic acids using bromoalkynes as the coupling partner. nih.govnih.gov

This reaction proceeds with high regioselectivity, directed by a nearby functional group (like the hydroxyl on a naphthol), and exhibits broad functional group tolerance. nih.govnih.gov The reaction mechanism is believed to involve metalation at the C-H bond, insertion of the bromoalkyne, and subsequent bromide elimination. nih.govnih.gov This method allows for the direct construction of the C(naphthalene)-C(alkyne) bond without pre-functionalization of the naphthalene ring, representing a significant increase in synthetic efficiency.

| Substrate | Bromoalkyne Partner | Catalyst System | Base/Additive | Temperature | Yield |

|---|---|---|---|---|---|

| 1-Naphthol | TIPS-protected bromoacetylene | [RuCl₂(p-cymene)]₂ | K₂CO₃ / NaOAc | 40 °C | 93% |

| 6-Bromo-1-naphthol | TIPS-protected bromoacetylene | [RuCl₂(p-cymene)]₂ | K₂CO₃ / NaOAc | 40 °C | 85% |

| 1,5-Dihydroxynaphthalene | TIPS-protected bromoacetylene | [RuCl₂(p-cymene)]₂ | K₂CO₃ / NaOAc | 110 °C | 70% |

Gold- and Indium-Catalyzed Coupling Processes

The synthesis of alkynyl naphthalene derivatives has been significantly advanced through the use of gold and indium catalysts, which promote unique coupling reactions. These metals exhibit carbophilic π-acid characteristics, activating carbon-carbon multiple bonds for nucleophilic attack. nih.gov

Gold-Catalyzed Reactions:

Homogeneous gold catalysis is a powerful tool for the electrophilic activation of alkynes. nih.gov Gold-catalyzed methods have been developed for the synthesis of multifunctionalized naphthalene derivatives under mild conditions. One such approach involves the 6-endo-dig carbocyclization of an alkyne with a pendant diazo group. nih.gov This reaction proceeds through a vinyl gold carbene intermediate, leading to the formation of the naphthalene framework. nih.gov The versatility of this method allows for a broad scope of functional groups, including alkenyl, hydroxyl, amino, and carboxyl groups, to be tolerated. nih.gov

Another strategy involves the gold-catalyzed functionalization of naphthalene through the transfer of carbene groups from diazo compounds. For instance, using a gold catalyst like IPrAuCl (where IPr is 1,3-bis(diisopropylphenyl)imidazol-2-ylidene) in the presence of a halide scavenger, naphthalene can react with ethyl diazoacetate to yield a mixture of products. beilstein-journals.orgnih.gov These products result from the formal insertion of the carbene unit into a C–H bond of the naphthalene ring, affording ethyl 2-(naphthalen-1-yl)acetate and ethyl 2-(naphthalen-2-yl)acetate. beilstein-journals.orgnih.gov

Researchers have also developed gold-catalyzed annulation of 1,8-dialkynylnaphthalenes. nih.gov Depending on the substrate, these reactions can proceed through vinyl cation intermediates or a dual gold catalysis mechanism, ultimately forming fused polycyclic systems. nih.gov

Table 1: Gold-Catalyzed Functionalization of Naphthalene with Ethyl Diazoacetate beilstein-journals.orgnih.gov

| Catalyst System | Reactants | Products | Ratio |

|---|

Data synthesized from research describing the gold-catalyzed reaction of naphthalene with diazoacetates. beilstein-journals.orgnih.gov

Indium-Catalyzed Reactions:Indium(III) halides have emerged as effective catalysts for haloalkynylation reactions, which introduce both an alkyne unit and a halogen atom into a molecule in a highly atom-economical process. nih.govresearchgate.net The use of indium(III) bromide as a catalyst for the reaction of internal alkynes with haloacetylenes leads exclusively to cis-addition products in yields up to 86%. nih.govresearchgate.net A key advantage of indium catalysis over gold catalysis in this context is the ability to use alkyl-substituted haloacetylenes as reagents. nih.govresearchgate.net This methodology represents a significant advancement in developing industrially relevant and sustainable catalytic processes. nih.gov

Indium has also been utilized in Ferrier-type alkynylation reactions and dithianyl–alkyne metathesis, showcasing its versatility in forming C-C bonds under various conditions. figshare.comrsc.org

Table 2: Indium(III)-Catalyzed Haloalkynylation of Alkynes nih.govresearchgate.net

| Catalyst | Reactants | Product Type | Key Feature |

|---|

Data synthesized from research on indium-catalyzed haloalkynylation reactions. nih.govresearchgate.net

Electrochemical Synthetic Pathways

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical transformations by using electricity as a traceless reagent to drive oxidation or reduction. rsc.org This approach can generate highly reactive species in a controlled manner under mild conditions, often eliminating the need for expensive and hazardous reagents. rsc.org

The functionalization of alkynes, a key step in the synthesis of compounds like this compound, is an area where electrochemistry has shown significant promise. rsc.org Electrochemical methods can be applied to various alkyne transformations, including annulations and the formation of polycyclic aromatic hydrocarbons. rsc.org

While direct electrochemical synthesis of this compound is not widely documented, related electrochemical reactions provide a proof of concept. For instance, the site-selective alkylation of azobenzenes with (thio)xanthenes has been achieved electrochemically in the absence of transition metal catalysts or external oxidants. mdpi.com This demonstrates the potential of electrosynthesis for C-H functionalization, a key step in building complex aromatic structures.

Furthermore, the electrochemical degradation of naphthalene using carbon electrodes has been studied, providing insights into the electrochemical behavior of the naphthalene core. nih.gov Such studies on the electrochemical properties and reactivity of naphthalene and its derivatives are crucial for designing targeted synthetic pathways.

Stereoselective Synthesis of Alkynyl Naphthalene Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for producing compounds with specific biological activities or material properties. While direct stereoselective synthesis of this compound is not extensively reported, analogous stereoselective methods for creating related structures are well-established.

The Sonogashira coupling, a cornerstone reaction for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, can be rendered stereoselective. organic-chemistry.orgresearchgate.net This reaction, which couples terminal alkynes with aryl or vinyl halides, is fundamental to the synthesis of many alkynyl arenes. organic-chemistry.org The stereochemical outcome of related reactions, such as the synthesis of stannyl (B1234572) enones via palladium-catalyzed hydrostannation of alkynyl ketones, highlights the potential for controlling geometry at a newly formed double bond. nih.gov

Rhodium-catalyzed reactions have also been employed for the stereoselective synthesis of α-allenols from alkynyl oxiranes and arylboronic acids. nih.govelsevierpure.com The high stereoselectivity is often attributed to the precoordination of an oxygen atom to the rhodium center. elsevierpure.com Such principles of metal-ligand interaction to direct stereochemical outcomes are broadly applicable.

Additionally, stereoselective synthesis of alkylidene phthalides has been achieved through the reaction of an N,O-diacylhydroxylamine derivative with lithium enolates. nih.gov The stereoselectivity of this transformation can be influenced by the polarity of the reaction medium, demonstrating that reaction conditions are a key parameter in controlling stereochemistry. nih.gov

Transition Metal-Free Synthetic Approaches for Bromo-Naphthalene Derivatives

Growing environmental concerns and the high cost of transition metals have spurred the development of synthetic methods that avoid these elements. For the synthesis of bromo-naphthalene derivatives, several transition-metal-free strategies have been reported.

One prominent approach is the borylation of aryl halides or amides, followed by bromination. Metal-free C–H borylation of naphthamide derivatives can be achieved using boron tribromide (BBr₃). acs.org This method allows for site-selective borylation, which can then be converted to the corresponding bromo-naphthalene. Similarly, transition-metal-free borylation of aryl bromides has been accomplished using bis-boronic acid (BBA), which proceeds via a radical pathway. sci-hub.se

Another strategy involves the thermal generation of aryl radicals from triarylbismuthines in the presence of air. beilstein-journals.org These aryl radicals can then react with a boron source to produce arylboronates, which are precursors to bromo-arenes. This simple method avoids the need for photoirradiation or electrolysis to generate the radical species. beilstein-journals.org

Direct, transition-metal-free arylation and alkenylation reactions have also been developed. For example, B(C₆F₅)₃ can catalyze the cross-coupling reaction between diaryl allylic alcohols and boronic acids, which can include naphthalene moieties, under mild, open-air conditions. nih.gov

Table 3: Examples of Transition-Metal-Free Reactions for Aryl Functionalization

| Reaction Type | Reagents | Key Feature | Reference |

|---|---|---|---|

| C-H Borylation | Naphthamide, BBr₃ | Metal-free, site-selective | acs.org |

| Borylation | Aryl bromide, Bis-boronic acid (BBA), t-BuOK | Proceeds via a radical pathway | sci-hub.se |

| Arylation | Di-aryl allylic alcohol, Boronic acid, B(C₆F₅)₃ | Boron-catalyzed cross-coupling | nih.gov |

This table summarizes various transition-metal-free methodologies applicable to the synthesis of functionalized naphthalene derivatives.

Reactivity Profiles and Mechanistic Investigations of 1 3 Bromo 1 Propynyl Naphthalene

Exploration of Carbon-Bromine Bond Reactivity

The carbon-bromine bond in 1-(3-bromo-1-propynyl)naphthalene is a key site for initiating chemical transformations. Its reactivity is influenced by the adjacent alkyne and the naphthalene (B1677914) ring, which can stabilize reactive intermediates.

Cleavage Mechanisms in Catalytic and Non-Catalytic Systems

The cleavage of the C-Br bond can proceed through several mechanistic pathways, depending on the reaction conditions.

Non-Catalytic Cleavage:

Thermal Homolysis: At elevated temperatures, the C-Br bond can undergo homolytic cleavage to generate a propargyl radical and a bromine radical. The stability of the propargyl radical is enhanced by resonance delocalization across the alkyne and the naphthalene ring.

Photochemical Cleavage: Irradiation with ultraviolet light can also induce homolytic cleavage of the C-Br bond, providing a milder alternative to thermal methods for generating the propargyl radical nih.govnu.edu.kz.

Nucleophilic Substitution (SN2): In the presence of a strong nucleophile, the C-Br bond can be cleaved via a bimolecular nucleophilic substitution (SN2) mechanism. The bromide ion acts as a good leaving group, and the electrophilic carbon is susceptible to backside attack by the nucleophile. The rate of this reaction is influenced by the strength and concentration of the nucleophile, as well as the solvent polarity nih.govlibretexts.org.

Catalytic Cleavage:

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful method for the reductive cleavage of the C-Br bond. In a typical cycle, a photocatalyst, upon excitation, can reduce the propargyl bromide to a radical anion, which then fragments to release a bromide ion and a propargyl radical. This radical can then engage in subsequent bond-forming reactions nih.gov.

Transition Metal Catalysis: Transition metals like palladium can facilitate C-Br bond cleavage through oxidative addition. This is a key step in many cross-coupling reactions, where the metal center inserts into the C-Br bond, forming an organometallic intermediate.

Table 1: Mechanistic Pathways for C-Br Bond Cleavage

| Cleavage Type | Conditions | Key Intermediate |

| Thermal Homolysis | High Temperature | Propargyl Radical |

| Photochemical Cleavage | UV Irradiation | Propargyl Radical |

| Nucleophilic Substitution (SN2) | Strong Nucleophile | Pentacoordinate Transition State |

| Photoredox Catalysis | Visible Light, Photocatalyst | Propargyl Radical Anion |

| Transition Metal Catalysis | Palladium Catalyst | Organopalladium(II) Complex |

Role of the Bromine Atom in Facilitating Further Functionalization

The bromine atom in this compound serves as an excellent leaving group, a characteristic that is fundamental to its role in facilitating a wide array of functionalization reactions. This reactivity is primarily harnessed in nucleophilic substitution and cross-coupling reactions.

In nucleophilic substitution reactions , the bromide ion's ability to stabilize a negative charge makes it readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the direct introduction of new functional groups at the propargylic position, forming new carbon-heteroatom bonds wikipedia.org. The compound acts as a potent alkylating agent in these transformations cuni.czwikipedia.orgoncohemakey.com.

In palladium-catalyzed cross-coupling reactions , the C-Br bond undergoes oxidative addition to a low-valent palladium catalyst. This initial activation is the gateway to forming new carbon-carbon and carbon-heteroatom bonds with a diverse range of coupling partners, including boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and alkenes (Heck coupling) nih.gov. The reactivity of the C-Br bond in this context is crucial for the construction of complex molecular scaffolds.

Reactivity of the Alkyne Moiety

The alkyne functionality in this compound is a versatile reaction handle, participating in a range of addition and cycloaddition reactions.

Participation in Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The triple bond of this compound can act as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. A prominent example is the Huisgen cycloaddition with organic azides to form 1,2,3-triazoles wikipedia.org. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) salts (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC), which offers excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer nih.govnih.govmdpi.comglenresearch.com.

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) catalyst to form a copper acetylide intermediate.

Coordination of the Azide: The organic azide coordinates to the copper center.

Cyclization: A stepwise or concerted cyclization occurs between the coordinated azide and the acetylide.

Protonolysis: The resulting copper-triazolide intermediate is protonated to release the triazole product and regenerate the copper(I) catalyst.

Table 2: [2+3] Cycloaddition of this compound with Benzyl Azide

| Reaction | Dipole | Dipolarophile | Catalyst | Product |

| Huisgen Cycloaddition | Benzyl Azide | This compound | Copper(I) | 1-Benzyl-4-(bromomethylnaphthalen-1-yl)-1H-1,2,3-triazole |

Nucleophilic and Electrophilic Activation of the Triple Bond

The electron density of the alkyne triple bond allows it to react with both nucleophiles and electrophiles.

Nucleophilic Activation:

While direct nucleophilic attack on an unactivated alkyne is generally difficult, activation can be achieved using transition metal catalysts. For instance, palladium(II) can coordinate to the alkyne, rendering it more susceptible to nucleophilic attack by species like water or alcohols. This can lead to hydration or alkoxylation of the triple bond nih.gov.

Electrophilic Activation:

The π-system of the alkyne is susceptible to attack by electrophiles. A classic example is the addition of halogens, such as bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, resulting in the formation of a vicinal dibromoalkene youtube.comchemguide.netchemguide.co.ukdocbrown.infosavemyexams.com. The high electron density of the alkyne's π-bonds induces a dipole in the approaching bromine molecule, initiating the electrophilic attack.

Cross-Coupling Reaction Mechanisms

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Suzuki Coupling:

The Suzuki coupling involves the reaction of the bromoalkyne with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base organic-chemistry.orgnih.govorganic-chemistry.org.

Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

Sonogashira Coupling:

This reaction couples the bromoalkyne with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst nih.gov.

Oxidative Addition: Similar to the Suzuki coupling, Pd(0) undergoes oxidative addition to the C-Br bond.

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide.

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Heck Coupling:

The Heck reaction couples the bromoalkyne with an alkene.

Oxidative Addition: Pd(0) inserts into the C-Br bond.

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final product and a palladium-hydride species.

Base-promoted Regeneration: The base removes the hydride from the palladium, regenerating the Pd(0) catalyst.

Table 3: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Mechanistic Steps |

| Suzuki Coupling | Organoboron Compound | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira Coupling | Terminal Alkyne | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck Coupling | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

Mechanistic Hypotheses for Palladium-Mediated Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the C(sp)-Br bond in this compound is a prime site for such transformations. The most common reaction is the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide. In the context of this compound, the molecule would act as the electrophilic partner.

The generally accepted catalytic cycle for palladium-mediated coupling reactions provides a robust framework for understanding the reactivity of this compound. The cycle typically involves three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, typically generated in situ. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. The rate-limiting step of this process can depend on the nature of the halide and the phosphine ligands on the palladium catalyst.

Transmetalation : In reactions like the Suzuki or Stille coupling, this step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron or organotin) to the palladium(II) center, displacing the bromide. In the Sonogashira coupling, this step is often facilitated by a copper co-catalyst, where a copper acetylide transfers the alkyne group to the palladium complex.

Reductive Elimination : This is the final step, where the two organic ligands on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond of the product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and outcome of these coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent system. Sterically bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Elucidation of Copper-Mediated Reaction Pathways

Copper catalysis offers distinct reaction pathways for this compound, both as a primary catalyst and as a co-catalyst in palladium-mediated reactions like the Sonogashira coupling.

In its role as a primary catalyst, copper can mediate the coupling of 1-bromoalkynes with various nucleophiles. One proposed mechanism for the cross-coupling of 1-bromoalkynes with organozinc reagents involves the formation of a copper/zinc reagent, R-Cu(CN)ZnX, which then participates in the key bond-forming step nih.gov.

A more detailed mechanistic cycle has been proposed for the copper(I)-mediated bromoalkynylation of arynes. This pathway is thought to proceed through the following steps nih.gov:

Nucleophilic Addition : The aryne intermediate first undergoes a nucleophilic addition by the copper(I) bromide catalyst to form an aryl copper(I) species.

Oxidative Addition : This aryl copper(I) intermediate then reacts with the 1-bromoalkyne, such as this compound, in an oxidative addition step to generate a transient copper(III) adduct.

Reductive Elimination : The final product is formed via reductive elimination from the copper(III) species, which creates the new carbon-carbon bond and regenerates a copper(I) species that can continue the catalytic cycle nih.gov.

Recent studies have also shown that some copper-catalyzed couplings may proceed through non-canonical mechanisms, such as a concerted oxidative addition of an aryl halide to a copper(II) complex, which is stabilized by radical character on the ligand escholarship.org. This highlights the mechanistic diversity of copper catalysis and suggests that the reactivity of this compound could be tuned by the choice of copper oxidation state and ligand environment.

Insertion and Elimination Pathways in Ruthenium Catalysis

Ruthenium catalysts provide powerful tools for the C-H functionalization of aromatic systems, and bromoalkynes like this compound are effective coupling partners in these transformations. A notable example is the ruthenium-catalyzed peri- and ortho-alkynylation of naphthols and benzoic acids, respectively.

The mechanism for these reactions does not proceed via a traditional cross-coupling cycle but instead follows a pathway involving C-H activation, alkyne insertion, and subsequent elimination. The proposed catalytic cycle is as follows:

C-H Activation/Metalation : A ruthenium(II) catalyst, often coordinated by a directing group on the substrate (e.g., the hydroxyl group of a naphthol), activates a C-H bond at the peri or ortho position. This step forms a ruthenacycle intermediate.

Alkyne Insertion : The C≡C triple bond of the bromoalkyne coordinates to the ruthenium center and then inserts into the ruthenium-carbon bond of the ruthenacycle.

Bromide Elimination : The final step involves the elimination of a bromide salt, which is typically assisted by a base (e.g., KOAc). This step regenerates the aromatic system, now functionalized with the alkynyl group, and allows the ruthenium catalyst to be regenerated.

This pathway has been supported by computational studies, which indicate that the C-H activation and alkyne insertion steps have accessible activation barriers. This methodology demonstrates high functional group tolerance and excellent regiocontrol, providing a direct route to functionalized naphthalene derivatives.

Table 1: Ruthenium-Catalyzed peri-Alkynylation of Naphthols with Bromoalkynes This table presents data for the general reaction class as specific examples for this compound were not detailed in the surveyed literature. The data is representative of the reactivity of bromoalkynes in this catalytic system.

| Naphthol Substrate | Bromoalkyne | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 1-Naphthol | (Bromoethynyl)triisopropylsilane | [RuCl₂(p-cymene)]₂ | NaOAc | 93 |

| 6-Methoxy-1-naphthol | (Bromoethynyl)triisopropylsilane | [RuCl₂(p-cymene)]₂ | NaOAc | 85 |

| 1,5-Dihydroxynaphthalene | (Bromoethynyl)triisopropylsilane | [RuCl₂(p-cymene)]₂ | NaOAc | 45 (dialkynylated) |

| Pyren-1-ol | (Bromoethynyl)triisopropylsilane | [RuCl₂(p-cymene)]₂ | NaOAc | 41 |

Site-Selective Functionalization Studies

Achieving site-selectivity in the functionalization of a polycyclic aromatic hydrocarbon like naphthalene is a significant synthetic challenge. The reactivity of this compound can be directed through several strategies, including C-H activation guided by directing groups or through the generation of radical intermediates.

Directed C-H Activation and Functionalization

Directed C-H activation is a powerful strategy for introducing functional groups at specific positions on an aromatic ring that would otherwise be difficult to access. The regioselectivity is controlled by a directing group (DG) that coordinates to a transition metal catalyst and brings it into close proximity to a specific C-H bond.

As discussed in section 3.3.3, the hydroxyl group of 1-naphthol can direct a ruthenium catalyst to functionalize the C-8 (peri) position with a bromoalkyne. Similarly, a carboxylic acid group on a benzoic acid substrate directs the same ruthenium catalyst to the ortho position. This principle can be broadly applied to the naphthalene scaffold. By installing a suitable directing group at the 1-position of a naphthalene derivative, functionalization can be selectively guided to various other positions on the ring system.

Table 2: Examples of Directing Groups for Site-Selective C-H Functionalization of the Naphthalene Core

| Directing Group (at C1) | Catalyst System | Position Functionalized |

|---|---|---|

| -OH | Ru(II) | C8 (peri) |

| -COOH | Ru(II) | C2 (ortho) |

| Picolinamide | Pd(II) | C2 (ortho) |

| N-tosyl carboxamide | Pd(II) | C2 (ortho) |

These methodologies highlight how the inherent reactivity of this compound can be harnessed in conjunction with directing group strategies to build highly substituted and complex naphthalene-based molecules.

Radical Generation and Functionalization

The propargylic bromide moiety in this compound is susceptible to forming radical intermediates under appropriate conditions. Homolytic cleavage of the weak C-Br bond can be initiated using radical initiators (e.g., AIBN), photoredox catalysis, or electrochemistry.

Once generated, the resulting 1-(naphthalen-1-ylprop-2-yn-1-yl) radical is a reactive intermediate that can participate in a variety of transformations. These include:

Radical Addition : The radical can add across the double or triple bonds of other molecules, such as alkenes and alkynes, initiating a cascade of reactions to form more complex products. This is a powerful method for forming new C-C bonds.

Atom Transfer Radical Addition (ATRA) : The radical can participate in ATRA reactions, adding to an unsaturated system followed by abstraction of an atom (often a halogen) from another molecule.

Trifunctionalization Reactions : Advanced radical processes can achieve the trifunctionalization of alkynes, where an initial radical addition is followed by subsequent transformations like group transfer and oxidation, installing three new functional groups onto a substrate mdpi.com.

While specific studies on the radical reactivity of this compound are not extensively documented, its structure is well-suited for these types of transformations, offering significant potential for the synthesis of novel, densely functionalized compounds nih.govnih.gov.

Rearrangement Reactions and Their Mechanistic Basis

Propargyl halides, including this compound, are known to undergo rearrangement reactions, most notably the propargyl-allenyl rearrangement. This process is particularly relevant during nucleophilic substitution reactions, where the outcome can be a mixture of propargyl and allenyl products.

The mechanistic basis for this rearrangement lies in the nature of the intermediate formed upon departure of the bromide leaving group. Nucleophilic substitution at a propargylic center can proceed through two primary pathways:

Sₙ2 Pathway : A direct, concerted backside attack by a nucleophile at the carbon bearing the bromine atom. This pathway leads to the substitution product with retention of the propargyl structure.

Sₙ2' Pathway : A concerted attack by the nucleophile at the terminal carbon of the alkyne (the γ-position), accompanied by a rearrangement of the π-bonds and expulsion of the bromide ion. This pathway results in the formation of an allenic product.

The reaction can also proceed through a carbocation intermediate, especially with substrates that can stabilize a positive charge and in polar, non-nucleophilic solvents. This propargyl cation is a resonance-stabilized species, with charge density on both the α- and γ-carbons. Nucleophilic attack on this delocalized cation can occur at either electrophilic site, leading to a mixture of propargyl and allenyl products.

The ratio of these products is highly dependent on the reaction conditions, including the nature of the substrate, the nucleophile, the solvent, and the temperature. Steric hindrance around the α-carbon can favor the Sₙ2' pathway, leading to a higher proportion of the allenyl isomer. Therefore, reactions involving this compound must be carefully controlled to achieve the desired isomeric product.

Advanced Research Applications of 1 3 Bromo 1 Propynyl Naphthalene and Its Derivatives

Strategic Building Block in Complex Organic Synthesis

1-(3-Bromo-1-propynyl)naphthalene is a versatile chemical compound that serves as a crucial starting material in the synthesis of intricate organic molecules. chemimpex.com Its unique structure, featuring a naphthalene (B1677914) ring attached to a bromo-propynyl group, allows for a wide range of chemical transformations. chemimpex.comscbt.com This makes it an invaluable tool for chemists seeking to construct complex molecular architectures with specific functionalities. chemimpex.com The reactivity of the bromine atom and the propynyl (B12738560) group enables various coupling reactions, facilitating the creation of novel compounds. chemimpex.com

Synthesis of Pharmaceuticals and Agrochemicals

The naphthalene moiety is a common feature in many biologically active compounds, and this compound provides a convenient entry point for the synthesis of new pharmaceutical and agrochemical agents. ekb.egnih.gov The development of new drugs and crop protection agents often relies on the ability to generate a diverse range of molecules for biological screening. ekb.eg The versatility of this compound allows it to be used as an intermediate in the creation of these new chemical entities. chemimpex.com

Naphthalene derivatives have shown a broad spectrum of therapeutic activities, including antimicrobial, antiviral, and anticancer effects. ekb.eg The ability to introduce various functional groups onto the naphthalene core via the propynyl side chain of this compound is a key strategy in medicinal chemistry. chemimpex.com This allows for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for a particular biological target.

Construction of Novel Heterocyclic and Polyaromatic Compounds

The synthesis of novel heterocyclic and polyaromatic compounds is a significant area of research in organic chemistry. rsc.orgrsc.org These classes of compounds are of interest for their potential applications in materials science and medicinal chemistry. nih.gov this compound serves as a valuable building block in the construction of these complex ring systems. chemimpex.com

The reactive nature of the bromo-propynyl group allows for its participation in a variety of cyclization reactions, leading to the formation of new heterocyclic rings. These reactions can be designed to produce a wide range of ring sizes and functionalities, providing access to previously unexplored chemical space. The naphthalene unit itself is a fundamental polyaromatic hydrocarbon, and its derivatization using this building block can lead to the creation of larger, more complex polyaromatic structures with unique electronic and optical properties. nih.gov

Contributions to Material Science

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for applications in material science. chemimpex.com The presence of the naphthalene ring, a well-known chromophore, suggests potential for use in optical and electronic materials. nih.gov

Development of Advanced Polymers and Coatings

The propynyl group of this compound can participate in polymerization reactions, leading to the formation of novel polymers. chemimpex.com These polymers can incorporate the desirable properties of the naphthalene unit, such as thermal stability and fluorescence. chemimpex.com The bromine atom provides a handle for further modification of the polymer, allowing for the tuning of its properties for specific applications. chemimpex.com

In the formulation of advanced coatings, the incorporation of this compound derivatives can enhance properties such as durability and chemical resistance. chemimpex.com The rigid and planar structure of the naphthalene ring can contribute to the formation of robust and protective films.

Fabrication of Organic Electronic Devices (e.g., OLEDs)

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), are a rapidly developing area of technology. google.comsigmaaldrich.com The performance of these devices is highly dependent on the properties of the organic materials used in their construction. google.com Naphthalene derivatives are of interest for these applications due to their potential as light-emitting materials and organic semiconductors. nih.govsigmaaldrich.com

The synthesis of larger, luminescent molecules for use in OLEDs often starts from building blocks like brominated aromatic compounds. sigmaaldrich.com The ability to create a variety of pyrene-core molecules from such starting materials highlights the potential of using analogous naphthalene-based building blocks for the development of new light-emitting materials. sigmaaldrich.com

Engineering of Functional Materials with Tunable Properties

A key goal in material science is the ability to design and create materials with specific, tunable properties. The versatility of this compound as a building block allows for the systematic modification of its structure to influence the properties of the resulting materials. chemimpex.com By carefully choosing the reaction partners and conditions, chemists can control the final architecture and functionality of the molecules they create.

This "bottom-up" approach to materials design is essential for the development of next-generation functional materials. The ability to introduce different substituents onto the naphthalene core or to modify the propynyl chain opens up a vast design space for creating materials with tailored electronic, optical, and physical properties.

Research in Fluorescent Probes for Biological Imaging

Naphthalene derivatives are extensively utilized in the development of fluorescent probes due to their inherent photophysical properties, such as high quantum yields and excellent photostability. researchgate.net The rigid and planar structure of the naphthalene ring, combined with its large π-electron conjugated system, makes it an ideal fluorophore. researchgate.net Researchers have successfully synthesized various naphthalene-based fluorescent probes for detecting ions, and biomolecules, and for imaging cellular structures. researchgate.netniscpr.res.in

The synthesis of fluorescent probes often involves modifying the naphthalene core to enhance its fluorescence and introduce selectivity for specific targets. For instance, Schiff base-type compounds incorporating a naphthalimide derivative have been developed as fluorescent probes. nih.gov These probes can exhibit strong fluorescence that is quenched or enhanced upon binding to a specific analyte, such as metal ions. nih.gov One study reported the synthesis of a naphthalene derivative fluorescent probe, F6, which forms a fluorescent system with Al³⁺, allowing for the detection of this ion with high selectivity and sensitivity. mdpi.com The fluorescence intensity of this system increases with the concentration of Al³⁺, and it has been successfully used to determine Al³⁺ content in herbal medicines. mdpi.com

Naphthalene-based probes have also been designed for biological imaging in living cells. For example, distyrylnaphthalene derivatives have been shown to be effective for visualizing cellular membranes. nih.gov Certain derivatives, such as DSNN-NMe₃⁺, DSNN-DEA, DSNN-NH₂, and DSNN-Py⁺, have demonstrated effective staining of living HeLa cells, allowing for the observation of intracellular membrane components. nih.gov Furthermore, two-photon fluorescent probes based on naphthalene have been developed for real-time bioimaging of specific enzymes like cyclooxygenase-2 (COX-2) in living systems, which is crucial for cancer cell identification and monitoring dynamic cellular processes. researchgate.net The development of such probes highlights the versatility of the naphthalene scaffold in creating sophisticated tools for biological research. nih.gov

Medicinal and Biological Chemistry Applications of Naphthalene Derivatives

The naphthalene moiety is a prevalent structural motif in a multitude of biologically active compounds, leading to its widespread investigation in medicinal chemistry. nih.govekb.eg Derivatives of naphthalene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties. nih.govmdpi.com

The search for novel anticancer agents has led to the synthesis and evaluation of numerous naphthalene derivatives. These compounds have shown promise in inhibiting the growth of various cancer cell lines. For instance, naphthalene-substituted triazole spirodienones have been synthesized and found to possess significant antineoplastic activity. nih.gov One particular compound, 6a, demonstrated remarkable in vitro cytotoxicity against MDA-MB-231 breast cancer cells by inducing cell cycle arrest and apoptosis. nih.govresearchgate.net This compound also suppressed the growth of 4T1 breast tumors in vivo, indicating its potential as a lead for further development. nih.govresearchgate.net

Other studies have focused on different classes of naphthalene derivatives. For example, naphthalene-based thiosemicarbazone derivatives were designed and synthesized as potential anticancer agents against LNCaP human prostate cancer cells. nih.govtandfonline.com Among the synthesized compounds, one derivative, compound 6, exhibited a potent inhibitory effect on LNCaP cells and was shown to induce apoptosis. nih.govtandfonline.com Similarly, the evaluation of naphthalene-substituted benzimidazole (B57391) derivatives revealed that compounds 11 and 13 showed good antiproliferative activity against tested cancer cell lines, with IC₅₀ values in the sub-micromolar range. acgpubs.org Furthermore, a study on novel pyrazole, pyrimidine, and thiazole (B1198619) derivatives linked to a naphthalene moiety identified compound 13 as a highly potent antitumor agent against human breast carcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. wisdomlib.org

The mechanism of anticancer activity for some naphthalene derivatives has been linked to the disruption of cellular processes essential for cancer cell survival. For example, some derivatives are believed to target the Warburg effect, a metabolic hallmark of cancer, leading to selective cytotoxicity towards cancer cells. rsc.org

Table 1: Anticancer Activity of Selected Naphthalene Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231, HeLa, A549 | Potent antiproliferative activity with IC₅₀ values in the nanomolar to low micromolar range. Compound 6a induced cell cycle arrest and apoptosis. nih.gov |

| Naphthalene-based thiosemicarbazones | LNCaP (prostate cancer) | Compound 6 exhibited significant inhibitory and apoptotic effects. nih.govtandfonline.com |

| Naphthalene-substituted benzimidazoles | Various cancer cell lines | Compounds 11 and 13 showed good antiproliferation with low IC₅₀ values. acgpubs.org |

| Naphthalene-linked pyrazole/pyrimidine/thiazole | MCF-7 (breast), HCT-116 (colon) | Compound 13 demonstrated high antitumor activity. wisdomlib.org |

Naphthalene derivatives have long been recognized for their antimicrobial properties, with several compounds being developed into clinically used drugs. mdpi.comresearchgate.net Research continues to explore new naphthalene-based compounds to combat the growing threat of antimicrobial resistance. jmchemsci.com

A variety of synthetic naphthalene derivatives have been reported to possess significant antimicrobial and antifungal activity. researchgate.netijpsjournal.comrasayanjournal.co.in For example, a study on novel naphthalene-based derivatives demonstrated their potential as anti-infective agents against pathogenic microbes, including aerobic gram-negative bacteria, anaerobic bacteria, and fungi. jmchemsci.com In this study, the chlorinated-derivative SF5 showed a notable bactericidal effect on aerobic gram-negative bacteria, while most of the synthesized derivatives exhibited excellent fungicidal potential. jmchemsci.com

The structural features of naphthalene derivatives play a crucial role in their antimicrobial efficacy. For instance, the introduction of a lipophilic naphthalene ring is thought to enhance the penetration of compounds through biological membranes. ijpsjournal.com Studies have also shown that specific substitutions on the naphthalene ring can significantly impact the antimicrobial spectrum and potency. For example, research on naphthalene-chalcone hybrids revealed their potential as antimicrobial and anticandidal agents. nih.gov Additionally, pyrazole, pyrimidine, and thiazole derivatives attached to a naphthalene moiety have exhibited significant antifungal activity, particularly against Candida albicans, and moderate antibacterial activity against Staphylococcus aureus. wisdomlib.org

Table 2: Antimicrobial and Antifungal Activity of Naphthalene Derivatives

| Compound Class | Target Microorganisms | Key Findings |

| Naphthalene-based derivatives | Aerobic/anaerobic bacteria, fungi | Chlorinated derivative SF5 showed significant bactericidal impact. Most derivatives had excellent fungicidal potential. jmchemsci.com |

| Naphthalene-chalcone hybrids | Bacteria, Candida | Demonstrated antimicrobial and anticandidal activity. nih.gov |

| Naphthalene-linked pyrazole/pyrimidine/thiazole | S. aureus, E. coli, C. albicans | Significant antifungal activity against C. albicans and moderate antibacterial activity. wisdomlib.org |

| Dithioacetal–naphthalenes | Plant viruses and bacteria | Exhibited antiviral and antibacterial activities, indicating potential for plant resistance induction. nih.gov |

Recent research has expanded the application of naphthalene derivatives into the agricultural sector, specifically in the induction of plant resistance to pathogens. A study focused on the synthesis of novel dithioacetal–naphthalene derivatives and evaluated their ability to activate plant immunity. nih.gov These compounds were tested for their antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), as well as their antibacterial activity against rice bacterial leaf blight. nih.gov The results indicated that many of these derivatives exhibited significant bioactivity, with one compound, S16, showing particularly good anti-CMV, anti-TMV, and antibacterial effects. nih.gov This suggests that the naphthalene moiety plays a role in enhancing the plant resistance-inducing activities of these compounds, opening up possibilities for developing new activators for plant immunity. nih.gov

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of bioactive compounds. For naphthalene derivatives, SAR studies have provided valuable insights into how different structural modifications influence their biological activities.

In the context of anticancer agents, SAR studies on naphthalene-substituted triazole spirodienones revealed that the introduction of different aromatic rings at specific positions of the 1,2,4-triazole (B32235) moiety conferred significant anticancer activity. nih.gov Further modifications, such as adding methyl, chloro, trifluoromethyl, or methoxy (B1213986) groups to another part of the molecule, led to a decrease in activity, highlighting the specific structural requirements for potency. nih.gov Similarly, for antimicrobial naphthalene derivatives, SAR analysis of bis-quaternary ammonium (B1175870) compounds (bis-QACs) indicated that factors like structural symmetry and lipophilicity influence their antibacterial performance. mdpi.com

SAR studies have also been instrumental in the development of plant resistance inducers. For dithioacetal–naphthalenes, it was found that introducing the naphthalene group was a key factor in enhancing their activity. nih.gov These investigations help in identifying the most promising candidates for further structural optimization to develop more effective agents. nih.gov

Theoretical and Computational Investigations of Derivatives

Theoretical and computational methods play a vital role in understanding the properties and behavior of molecules at the atomic level. For naphthalene derivatives, these investigations provide insights that complement experimental findings and guide the design of new compounds.

Density functional theory (DFT) is a powerful computational method used to study the electronic structure and properties of molecules. In a study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations were used to determine the optimized molecular structure and to perform vibrational analysis. acs.orgnih.gov The computed geometrical parameters and vibrational spectra showed good agreement with experimental data, validating the computational model. acs.org Such studies can also predict other properties like nonlinear optical behavior and electronic transitions. acs.orgnih.gov

Computational methods are also employed in drug design to predict the pharmacokinetic properties and drug-likeness of new compounds. An ADME (absorption, distribution, metabolism, and excretion) study conducted on a series of naphthalene-based derivatives indicated that most of the synthesized compounds had favorable theoretical pharmacokinetics and drug-like characteristics, suggesting their suitability as oral drug candidates. jmchemsci.com These computational predictions are essential for prioritizing compounds for further experimental evaluation.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide insights into a molecule's reactivity, stability, and spectroscopic properties. While specific DFT studies on this compound are not widely published, extensive research on the parent naphthalene molecule and its derivatives offers a strong framework for understanding its electronic characteristics. samipubco.comrsc.org

DFT calculations on naphthalene have been employed to determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. samipubco.com For instance, a DFT study on naphthalene calculated the HOMO-LUMO gap to be approximately 4.75 eV using the aug-cc-pVQZ basis set, which is in good agreement with experimental values. samipubco.com

These calculations reveal that the electron density in naphthalene is not uniformly distributed. The carbon atoms at the alpha positions (1, 4, 5, and 8) and beta positions (2, 3, 6, and 7) exhibit different charge distributions, which influences their reactivity in electrophilic substitution reactions. rsc.org In the case of this compound, the substitution at the 1-position would further alter the electron density distribution across the naphthalene ring system, influencing its reactivity. The bromine atom and the propynyl group act as functional groups that can significantly modify the electronic landscape of the parent naphthalene structure.

Table 1: Calculated Electronic Properties of Naphthalene using DFT

| Property | Calculated Value (DFT/aug-cc-pVQZ) |

| HOMO Energy | -6.13 eV samipubco.com |

| LUMO Energy | -1.38 eV |

| HOMO-LUMO Gap | 4.75 eV samipubco.com |

| Resonance Energy | 61 kcal/mol samipubco.com |

This data is for the parent naphthalene molecule and serves as a reference for understanding the electronic properties of its derivatives.

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

These studies typically involve the following steps:

Preparation of the protein target: The three-dimensional structure of the protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the ligand: The 3D structure of the naphthalene derivative is generated and optimized.

Docking simulation: A docking program is used to explore the possible binding modes of the ligand within the active site of the protein.

Analysis of results: The binding poses are ranked based on a scoring function, which estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.

For this compound derivatives, molecular docking could be employed to screen for potential biological activities. For instance, by docking these compounds against a panel of known drug targets, researchers could identify potential candidates for further experimental validation as anti-inflammatory, antimicrobial, or anticancer agents. ekb.egnih.gov

Table 2: Example of Molecular Docking Data for a Naphthalene Derivative

| Ligand | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Naphthalene-sulphonamide derivative (5c) | Tubulin | 1SA0 | -9.6 nih.gov | Cys241, Leu248, Ala316, Val318 |

This data is for a different naphthalene derivative and illustrates the type of information obtained from molecular docking studies.

Quantum Chemical Calculations for Property Prediction

Quantum chemical calculations, which include methods like DFT and Hartree-Fock (HF), are fundamental to predicting a wide range of molecular properties beyond just the electronic structure. samipubco.com These calculations can forecast thermochemical properties, spectroscopic characteristics, and other physicochemical parameters of a molecule like this compound.

For the parent naphthalene molecule, quantum chemical calculations have been used to predict properties such as:

Thermochemical Properties: Enthalpy, entropy, and heat capacity can be calculated at different temperatures. These are crucial for understanding the thermodynamics of reactions involving the compound. samipubco.com

Spectroscopic Properties: Theoretical predictions of NMR chemical shifts (¹H and ¹³C), as well as vibrational frequencies (IR and Raman), can aid in the characterization and identification of the compound. For naphthalene, the calculated ¹³C-NMR peaks are around 133.6, 125.9, and 128.6 ppm, which align with experimental data. samipubco.comsamipubco.com

Optical Properties: The UV-Vis absorption spectrum can be simulated to understand the electronic transitions within the molecule. The calculated optical band gap for naphthalene provides insight into its potential use in electronic and photonic devices. samipubco.com

For this compound, such calculations would be invaluable for predicting its properties before undertaking extensive experimental work. For example, predicting the XLogP (a measure of lipophilicity) can give an early indication of the molecule's potential drug-likeness. PubChem provides a predicted XLogP value of 4.5 for this compound. uni.lu Furthermore, predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, are also available from databases like PubChemLite. uni.lu

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₉Br | nih.govscbt.comsigmaaldrich.com |

| Molecular Weight | 245.11 g/mol | scbt.comsigmaaldrich.com |

| XLogP | 4.5 | uni.lu |

| Monoisotopic Mass | 243.989 g/mol | nih.gov |

| Predicted CCS ([M+H]⁺) | 147.9 Ų | uni.lu |

These values are predicted or calculated and provide a theoretical basis for the properties of the compound.

Future Research Directions and Emerging Paradigms

Innovation in Catalytic Systems for Sustainable Synthesis

The future synthesis of 1-(3-bromo-1-propynyl)naphthalene and its derivatives is poised to benefit significantly from innovations in catalysis, with a strong emphasis on sustainability and green chemistry principles. rsc.orgchu.edu.cn Current synthetic routes often rely on traditional methods that may involve harsh conditions or stoichiometric reagents. Emerging research, however, points toward more environmentally benign and efficient alternatives.

Future research should focus on the development of novel catalytic systems that minimize waste and energy consumption. This includes the exploration of:

Photocatalysis: Visible-light-mediated photocatalysis offers a green alternative for activating alkynes and facilitating C-C and C-heteroatom bond formations. rsc.org Research into photocatalytic systems for the synthesis and functionalization of propargylated naphthalenes could lead to milder reaction conditions and unique reactivity.

Recyclable Catalysts: The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or graphitic carbon, could allow for easy separation and reuse, reducing catalyst waste and cost. mdpi.com Sulfamic acid has been shown to be an efficient and recyclable catalyst for the regioselective hydrothiolation of alkynes, a strategy that could be adapted for derivatives of this compound. mdpi.com

Metal-Free Catalysis: To circumvent the toxicity and cost associated with heavy metals, metal-free catalytic systems are gaining traction. For instance, a composite of tert-butyl nitrite (B80452) and ascorbic acid has been used for the oxidative C(sp)–H functionalization of terminal alkynes. rsc.org Applying such methodologies to this compound could provide access to novel diketone derivatives under greener conditions.

| Catalytic Approach | Potential Advantage for this compound | Related Research Finding |

| Photocatalysis | Mild reaction conditions, unique reactivity patterns, reduced energy consumption. | Photocatalytic processes are effective for synthesizing nitrogen-enriched heterocycles from alkynes. rsc.org |

| Recyclable Catalysts | Reduced waste, lower cost, simplified purification. | Sulfamic acid serves as a recyclable catalyst for regioselective hydrothiolation of alkynes. mdpi.com |

| Metal-Free Catalysis | Avoids heavy metal contamination, lower toxicity, cost-effective. | A metal-free system of tert-butyl nitrite and ascorbic acid promotes oxidative C(sp)–H functionalization of alkynes. rsc.org |

Development of Chemo- and Regioselective Transformations for Complex Molecular Architectures

The dual reactivity of this compound (the alkyne and the propargylic bromide) presents both a challenge and an opportunity for the synthesis of complex molecules. Future research will undoubtedly focus on developing highly chemo- and regioselective transformations that can precisely control which part of the molecule reacts.

Selective Alkyne Dimerization: Catalytic systems that can selectively dimerize terminal alkynes in the presence of other functional groups are of great interest. Methylaluminoxane (MAO), for example, has been shown to be an active precursor for the chemo- and regioselective dimerization of various terminal alkynes. nih.gov Applying this to this compound could lead to novel dimeric structures with interesting material properties.

Diastereoselective Reactions: The naphthalene (B1677914) moiety can act as a chiral auxiliary or a directing group in diastereoselective reactions. youtube.com For instance, Gd(III)-catalyzed asymmetric dearomatization of naphthalene derivatives via [4 + 2] photocycloaddition has been reported to produce highly enantioenriched polycyclic scaffolds. nih.govfigshare.com Exploring such reactions with this compound could open pathways to complex, chiral molecules.

Cascade Reactions: The propargyl group is an excellent precursor for cascade reactions. Research into one-pot reactions where this compound undergoes a series of transformations, such as a Sonogashira coupling followed by an intramolecular cyclization, could efficiently build complex heterocyclic systems like substituted benzo[b]furans. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. semanticscholar.org Given the potential hazards associated with reactive intermediates like propargyl bromides, these technologies are particularly relevant for this compound. mdpi.com

Flow Chemistry: Performing reactions with this compound in a microreactor can enhance heat and mass transfer, allowing for better control over fast and exothermic reactions. semanticscholar.org This is especially important for reactions involving organometallic reagents or the generation of unstable intermediates. A mercury-free flow chemistry process has been developed for the asymmetric propargylation of aldehydes, highlighting the potential for safer and more sustainable propargylation reactions. mdpi.comnih.gov

Automated Synthesis: Automated platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. sigmaaldrich.comnih.gov By integrating robotic systems with reaction design software, libraries of compounds derived from this compound could be synthesized and screened for biological activity or material properties in a high-throughput manner. youtube.com Platforms like the Synple automated synthesizer can perform a range of reactions, including Suzuki couplings and amide formations, which could be adapted for the derivatization of this compound. sigmaaldrich.com

| Technology | Potential Benefit for this compound Chemistry | Example Application |

| Flow Chemistry | Enhanced safety, better reaction control, improved scalability. | Mercury-free flow process for asymmetric propargylation of aldehydes. mdpi.comnih.gov |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, discovery of new derivatives. | Automated platforms for multi-step synthesis and purification of complex molecules. sigmaaldrich.comnih.govyoutube.com |

Expansion of Biological and Material Science Applications Through Rational Design

The naphthalene and alkyne moieties in this compound are key pharmacophores and functional groups in medicinal chemistry and material science. Rational design of derivatives could lead to a new generation of functional molecules.

Biological Applications: Naphthalene-based compounds have been successfully developed as fluorescent probes for bioimaging. rsc.orgnih.govrsc.org For example, a naphthalene-based probe has been designed for the selective detection of cysteine in living cells. rsc.org The alkyne group in this compound is a prime handle for "click" chemistry, allowing for its conjugation to biomolecules or fluorescent dyes for applications in chemical biology. nih.gov

Material Science Applications: Naphthalene derivatives are promising materials for organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). gatech.edualfa-chemistry.com The rigid, planar structure of the naphthalene core facilitates π-stacking and charge transport. Naphthalene diimides, for instance, are excellent n-type organic semiconductors. researchgate.net The propargyl group can be used to extend the conjugation of the naphthalene system or to anchor the molecule to surfaces, tuning its electronic and optical properties for applications such as organic solid-state laser dyes. rsc.org

Advanced Spectroscopic and In-situ Monitoring for Reaction Optimization

To fully understand and optimize the complex reactions involving this compound, advanced spectroscopic techniques and in-situ monitoring are indispensable. fiveable.meresearchgate.net These tools provide real-time information on reaction kinetics, intermediates, and mechanisms.

In-situ FTIR and Raman Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time, even under high pressure and temperature. youtube.com This is particularly useful for optimizing reaction conditions and understanding the role of catalysts and co-catalysts in reactions like the Sonogashira coupling. youtube.comnih.gov Raman spectroscopy is another powerful tool for studying organometallic reaction mechanisms and can be used to characterize intermediates in both solution and the solid state. rsc.orgacs.orgacs.org

Two-Dimensional Spectroscopy: Advanced techniques like 2D-IR spectroscopy can provide detailed insights into the ultrafast dynamics of molecular rearrangements and reaction mechanisms, helping to elucidate the transition states of complex organometallic reactions. osti.gov

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Optimization of coupling reactions and understanding catalytic cycles. youtube.com |

| Raman Spectroscopy | Structural information on intermediates, catalyst-substrate interactions. | Elucidation of organometallic reaction mechanisms. rsc.orgacs.orgacs.org |

| 2D-IR Spectroscopy | Ultrafast molecular dynamics and transition state analysis. | Detailed mechanistic insights into complex transformations. osti.gov |

常见问题